Boc-Lys(Z)-OH (DCHA)

Descripción

BenchChem offers high-quality Boc-Lys(Z)-OH (DCHA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Lys(Z)-OH (DCHA) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6.C12H23N/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23);11-13H,1-10H2/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQERJWRZLXZNIO-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H51N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937636 | |

| Record name | N~6~-[(Benzyloxy)(hydroxy)methylidene]-N~2~-[tert-butoxy(hydroxy)methylidene]lysine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16948-04-2 | |

| Record name | L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16948-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N6-((Benzyloxy)carbonyl)-N2-((tert-butoxy)carbonyl)-L-lysine, compound with dicyclohexylamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016948042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~6~-[(Benzyloxy)(hydroxy)methylidene]-N~2~-[tert-butoxy(hydroxy)methylidene]lysine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-[(benzyloxy)carbonyl]-N2-[(tert-butoxy)carbonyl]-L-lysine, compound with dicyclohexylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure of Boc-Lys(Z)-OH (DCHA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of Nα-Boc-Nε-Z-L-lysine dicyclohexylammonium salt, commonly abbreviated as Boc-Lys(Z)-OH (DCHA). This reagent is a crucial building block in peptide synthesis and other areas of chemical biology.

Introduction

Boc-Lys(Z)-OH (DCHA) is a protected amino acid derivative widely used in solid-phase and solution-phase peptide synthesis. The dicyclohexylammonium (DCHA) salt form enhances the compound's crystallinity and handling properties, making it more stable and easier to purify compared to the free acid. The Boc (tert-butyloxycarbonyl) and Z (benzyloxycarbonyl, or Cbz) groups provide orthogonal protection for the α-amino and ε-amino groups of the lysine side chain, respectively. This dual protection allows for selective deprotection and subsequent modification at either amino group, a critical feature in the synthesis of complex peptides and peptidomimetics.[1][2]

Chemical Structure and Components

The compound Boc-Lys(Z)-OH (DCHA) is an ionic salt formed from two components: the anion, Nα-Boc-Nε-Z-L-lysine, and the cation, dicyclohexylammonium.[3]

-

Nα-Boc-Nε-Z-L-lysine: This is the protected lysine derivative. The α-amino group is protected by a Boc group, and the ε-amino group on the side chain is protected by a Z group. The carboxylic acid group is deprotonated to form the carboxylate anion.

-

Dicyclohexylammonium (DCHA): Dicyclohexylamine, a secondary amine, acts as a base and accepts a proton from the carboxylic acid of the protected lysine to form the dicyclohexylammonium cation.[4][5][6]

The ionic interaction between the carboxylate anion of the protected lysine and the ammonium cation of dicyclohexylamine results in the stable salt, Boc-Lys(Z)-OH (DCHA).

Physicochemical Properties

A summary of the key physicochemical properties of Boc-Lys(Z)-OH (DCHA) is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₃₁H₅₁N₃O₆ | [3] |

| Molecular Weight | 561.75 g/mol | [1][7] |

| Appearance | White to off-white crystalline powder | [2][8] |

| CAS Number | 2212-76-2 | [2][3][7] |

| Melting Point | 105-115 °C | [8][] |

| Storage Temperature | 2-8 °C | [2][] |

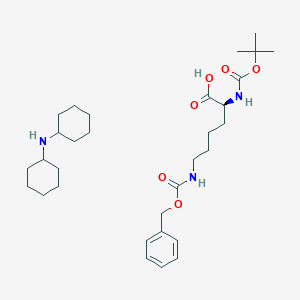

Chemical Structure Diagram

The following diagram illustrates the chemical structure of the Boc-Lys(Z)-OH (DCHA) salt, showing the ionic interaction between the Nα-Boc-Nε-Z-L-lysine anion and the dicyclohexylammonium cation.

Experimental Protocols

While specific experimental protocols can vary, the use of Boc-Lys(Z)-OH (DCHA) in peptide synthesis generally follows the principles of Boc-based solid-phase peptide synthesis (SPPS).

General Workflow for Peptide Synthesis using Boc-Lys(Z)-OH (DCHA):

Key Steps:

-

Resin Preparation: The synthesis begins with a solid support resin, typically functionalized with a linker.

-

Boc Deprotection: The N-terminal Boc protecting group of the resin-bound amino acid is removed using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA), to liberate the free amine.

-

Coupling: Boc-Lys(Z)-OH (DCHA) is activated with a coupling reagent (e.g., DCC/HOBt or HBTU) and then added to the resin to form a new peptide bond.

-

Repetitive Cycles: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Side-Chain Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups (including the Z group on lysine) are removed simultaneously using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

-

Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Boc-Lys(Z)-OH (DCHA) is a cornerstone reagent in peptide chemistry, offering stability, ease of handling, and the necessary orthogonal protection scheme for the synthesis of complex lysine-containing peptides. A thorough understanding of its chemical structure and properties is essential for its effective application in research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Z-Lys(Boc)-OH.DCHA | C31H51N3O6 | CID 6451374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dicyclohexylamine DCHA | Distributor | CAS 101-83-7 | Connect Chemicals [connectchemicals.com]

- 5. Dicyclohexylamine | C12H23N | CID 7582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dicyclohexylamine - Wikipedia [en.wikipedia.org]

- 7. Z-Lys(Boc)-OH (dicyclohexylammonium) salt, ≥98% 2212-76-2 India [ottokemi.com]

- 8. chemimpex.com [chemimpex.com]

Boc-Lys(Z)-OH (DCHA) physical and chemical properties.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Nα-tert-Butoxycarbonyl-Nε-benzyloxycarbonyl-L-lysine dicyclohexylammonium salt, commonly referred to as Boc-Lys(Z)-OH (DCHA). This reagent is a critical building block in synthetic peptide chemistry, particularly in Solid Phase Peptide Synthesis (SPPS), offering orthogonal protection of the lysine side chain. This document details its properties, experimental protocols for its use, and a visual representation of its role in peptide synthesis workflows.

Core Physical and Chemical Properties

Boc-Lys(Z)-OH (DCHA) is a white to off-white crystalline solid. Its dicyclohexylammonium (DCHA) salt form enhances its stability and improves its handling characteristics compared to the free acid.[1] Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C31H51N3O6 | [2][3] |

| Molecular Weight | 561.75 g/mol | [2][3] |

| CAS Number | 2212-76-2 | [2][3][4] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 154-156 °C | [3] |

| Optical Rotation | [α]20/D +8.2° ± 1° (c=1 in Ethanol) | [3] |

| Purity | >98% | [2] |

| Storage | 2-8°C, in a sealed, cool, and dry condition | [2][3] |

| Solubility | Data not widely available | [2][5] |

Synonyms: N-alpha-t-Boc-N-epsilon-Z-L-lysine DCHA salt, (S)-2-((tert-butoxycarbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid compound with N-cyclohexylcyclohexanamine (1:1)[3]

Role in Peptide Synthesis

Boc-Lys(Z)-OH (DCHA) is a derivative of the amino acid L-lysine with two protecting groups. The α-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while the ε-amino group of the side chain is protected by the benzyloxycarbonyl (Z) group, which is removable by hydrogenolysis. This orthogonal protection scheme is fundamental to its utility in SPPS.[6][7]

The Boc group is stable under neutral and basic conditions but is readily cleaved by acids such as trifluoroacetic acid (TFA). This allows for the selective deprotection of the α-amino group at each step of peptide chain elongation. The Z group, on the other hand, is stable to the acidic conditions used for Boc removal, thus protecting the lysine side chain from unwanted reactions during synthesis. The Z group is typically removed during the final cleavage of the peptide from the solid support or in a separate step via catalytic hydrogenation.[6][7]

Experimental Protocols

The following are generalized protocols for the use of Boc-Lys(Z)-OH (DCHA) in Boc-based Solid Phase Peptide Synthesis (SPPS).

Resin Preparation and First Amino Acid Coupling

-

Resin Swelling: The synthesis begins by swelling a suitable resin (e.g., Merrifield or PAM resin) in a non-polar solvent like dichloromethane (DCM) for 30-60 minutes.[8]

-

First Amino Acid Attachment: The C-terminal amino acid is coupled to the swollen resin. This is typically achieved by activating the carboxylic acid of the Boc-protected amino acid and allowing it to react with the functional groups on the resin.

Peptide Chain Elongation Cycle

This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the desired peptide sequence.

-

Boc Deprotection: The Boc protecting group on the N-terminus of the resin-bound amino acid is removed by treatment with an acid, commonly a solution of 25-50% trifluoroacetic acid (TFA) in DCM, for approximately 20-30 minutes.[7][9]

-

Neutralization: Following deprotection, the resulting trifluoroacetate salt of the terminal amine is neutralized to the free amine. This is typically accomplished by washing the resin with a solution of a hindered base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF.[6][8]

-

Amino Acid Coupling: The next Boc-protected amino acid, in this case, Boc-Lys(Z)-OH, is activated and coupled to the free N-terminal amine of the growing peptide chain. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or newer reagents such as HBTU or HATU.[8] The reaction is typically carried out in a solvent like DMF or DCM.

Final Cleavage and Deprotection

-

Cleavage from Resin and Side-Chain Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed. For peptides synthesized on a Merrifield resin with the Boc/Z strategy, a strong acid such as anhydrous hydrogen fluoride (HF) is often used. This will cleave the peptide from the resin and simultaneously remove the Z group from the lysine side chain, along with other acid-labile side-chain protecting groups.[7] Scavengers, such as anisole or thioanisole, are added to the cleavage cocktail to prevent side reactions.

-

Alternative Z-Group Deprotection: If a milder cleavage method is used that leaves the Z group intact, it can be removed in a separate step via catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst).[7][9]

Visualizing the Workflow in Peptide Synthesis

The following diagram illustrates the general workflow for the incorporation of Boc-Lys(Z)-OH into a growing peptide chain during Solid Phase Peptide Synthesis.

Caption: General workflow for incorporating Boc-Lys(Z)-OH in SPPS.

Conclusion

Boc-Lys(Z)-OH (DCHA) is a valuable and versatile reagent for peptide synthesis. Its orthogonal protecting group strategy allows for the controlled and efficient assembly of complex peptides. Understanding its physical and chemical properties, along with the appropriate experimental protocols, is essential for its successful application in research and drug development.

References

- 1. BOC-LYS(Z)-OH DCHA | 16948-04-2 [amp.chemicalbook.com]

- 2. biocrick.com [biocrick.com]

- 3. Z-LYS(BOC)-OH DCHA Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Synthesis and Purification of Boc-Lys(Z)-OH Dicyclohexylammonium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of Nα-tert-butyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine dicyclohexylammonium salt (Boc-Lys(Z)-OH·DCHA). This orthogonally protected lysine derivative is a critical building block in solid-phase and solution-phase peptide synthesis, enabling the controlled assembly of complex peptide chains. This guide details the chemical pathways, experimental protocols, and purification strategies, presenting quantitative data in a clear, tabular format for ease of reference.

Overview of the Synthetic Strategy

The synthesis of Boc-Lys(Z)-OH commences with the selective protection of the ε-amino group of L-lysine with a benzyloxycarbonyl (Z) group, followed by the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group. The resulting free acid, Boc-Lys(Z)-OH, is then converted to its dicyclohexylammonium (DCHA) salt to enhance its stability, improve its handling characteristics, and facilitate purification. The DCHA salt is a crystalline solid that is often preferred for storage and use in peptide synthesis.

Logical Flow of Synthesis

Caption: General synthetic pathway for Boc-Lys(Z)-OH·DCHA.

Experimental Protocols

Synthesis of Nε-Benzyloxycarbonyl-L-lysine (H-Lys(Z)-OH)

A common method for the selective protection of the ε-amino group of L-lysine involves the use of its copper(II) complex. This strategy temporarily blocks the α-amino and α-carboxyl groups, directing the acylation to the ε-amino group.

Protocol:

-

Copper Complex Formation: L-lysine monohydrochloride is dissolved in an aqueous solution of sodium bicarbonate. A solution of copper(II) sulfate pentahydrate is then added to form the lysine copper complex.

-

ε-Amino Protection: To the suspension of the copper complex, benzyl chloroformate (Z-Cl) is added portion-wise while maintaining a basic pH with sodium carbonate. The reaction is stirred until completion.

-

Copper Removal: The copper is removed from the complex, typically by treatment with a chelating agent like 8-hydroxyquinoline or by adjusting the pH and extracting the product.

-

Isolation: The product, H-Lys(Z)-OH, is isolated by filtration and washing.

Synthesis of Nα-Boc-Nε-Z-L-lysine (Boc-Lys(Z)-OH)

The subsequent protection of the α-amino group is achieved using di-tert-butyl dicarbonate (Boc anhydride).

Protocol:

-

Reaction Setup: H-Lys(Z)-OH is dissolved in a suitable solvent system, such as a mixture of dioxane and water. The pH of the solution is adjusted to be basic (typically pH 10-11) with an aqueous base like sodium hydroxide.

-

Boc Protection: A solution of di-tert-butyl dicarbonate in an organic solvent (e.g., dioxane) is added dropwise to the cooled reaction mixture. The reaction is stirred overnight at room temperature.

-

Work-up: After the reaction is complete, the mixture is concentrated to remove the organic solvent. The aqueous solution is then acidified to a low pH (e.g., pH 2-3) with an acid like potassium hydrogen sulfate or dilute hydrochloric acid.

-

Extraction: The acidified solution is extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over a drying agent (e.g., magnesium sulfate or sodium sulfate) and concentrated under reduced pressure to yield the crude Boc-Lys(Z)-OH.

Purification and Salt Formation: Synthesis of Boc-Lys(Z)-OH Dicyclohexylammonium Salt

The crude Boc-Lys(Z)-OH is often an oil or a semi-solid. Conversion to its dicyclohexylammonium salt provides a stable, crystalline solid that is easier to handle and purify.

Protocol:

-

Dissolution: The crude Boc-Lys(Z)-OH is dissolved in a suitable organic solvent, such as isopropyl acetate or methyl ethyl ketone.[1]

-

Salt Formation: Dicyclohexylamine is added to the solution, and the mixture is stirred. The dicyclohexylammonium salt typically precipitates out of the solution.

-

Crystallization/Purification: The suspension is stirred, often overnight, to allow for complete precipitation. The solid product is then collected by filtration, washed with a cold solvent (e.g., isopropyl acetate or diethyl ether), and dried under vacuum.[1] Recrystallization from a suitable solvent, such as methyl ethyl ketone, can be performed to achieve higher purity.[1]

Purification Workflow

Caption: Purification workflow for Boc-Lys(Z)-OH·DCHA.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of Boc-Lys(Z)-OH and its dicyclohexylammonium salt.

Table 1: Physicochemical Properties of Boc-Lys(Z)-OH Dicyclohexylammonium Salt

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₈N₂O₆ · C₁₂H₂₃N | [2] |

| Molecular Weight | 561.75 g/mol | [2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 114-116 °C | |

| Optical Rotation [α]20/D | -5.2 ± 0.5°, c = 1% in acetic acid | |

| CAS Number | 16948-04-2 | [2] |

Table 2: Summary of a Reported Synthesis of a Related Compound (Z-Lys(Boc)-OH DCHA)

| Parameter | Value | Reference |

| Starting Material | L-lysine monohydrochloride (20.0 g) | [1] |

| Reagents | Di-t-butyl dicarbonate, Benzyl chloroformate, Dicyclohexylamine | [1] |

| Solvent for Salt Formation | Isopropyl acetate | [1] |

| Yield of DCHA Salt | 39.4 g (64%) | [1] |

| Purity (by HPLC) | 94.5% (after recrystallization) | [1] |

| Recrystallization Solvent | Methyl ethyl ketone | [1] |

Note: The data in Table 2 is for the isomeric Z-Lys(Boc)-OH·DCHA, but provides a useful reference for expected yields and purity levels.

Conclusion

The synthesis and purification of Boc-Lys(Z)-OH dicyclohexylammonium salt is a well-established process crucial for the field of peptide chemistry. By following the detailed protocols outlined in this guide, researchers and drug development professionals can reliably produce this key building block with high purity. The conversion to the dicyclohexylammonium salt not only facilitates purification but also enhances the stability and handling of the final product, making it an ideal reagent for the synthesis of complex peptides. The provided quantitative data and workflow diagrams serve as a valuable resource for planning and executing this synthesis.

References

The Strategic Role of Dicyclohexylamine (DCHA) Salts in Amino Acid Protection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and the broader field of drug development, the integrity and stability of amino acid building blocks are paramount. Many N-protected amino acids, essential precursors in these synthetic pathways, are often oils or amorphous solids in their free acid form. This physical state presents significant challenges in purification, handling, and storage, potentially compromising the efficiency of synthetic protocols and the purity of the final product. The formation of dicyclohexylammonium (DCHA) salts of these protected amino acids offers a robust and elegant solution to these challenges, significantly enhancing their stability and utility. This technical guide provides a comprehensive exploration of the principles underpinning the use of DCHA salts, detailed experimental methodologies, and a clear visualization of the associated chemical workflows.

The Core Principle: How DCHA Salts Confer Stability and Purity

The efficacy of dicyclohexylamine (DCHA) as a stabilizing and purifying agent for N-protected amino acids stems from a straightforward acid-base reaction. DCHA, a strong organic base, readily deprotonates the carboxylic acid moiety of an N-protected amino acid, forming a stable ionic salt.[1] This salt formation is particularly advantageous for converting oily or non-crystalline free acids into stable, crystalline solids.[1][2]

The benefits of this transformation are twofold:

-

Enhanced Stability and Handling: The crystalline nature of the DCHA salt imparts greater stability, reducing the likelihood of degradation during storage and simplifying handling and weighing procedures.[3][4] Many N-protected amino acids that are otherwise unstable or difficult to handle as free acids can be conveniently stored and used in their DCHA salt form.[5][6]

-

Facilitated Purification: The conversion to a crystalline salt allows for efficient purification through recrystallization. This process effectively removes impurities that may be present in the initial N-protected amino acid preparation, leading to a higher purity of the final building block.[1]

-

Suppression of Side Reactions: The bulky dicyclohexylammonium cation sterically hinders the carboxylate anion, reducing its nucleophilicity. This is particularly crucial during the introduction of N-protecting groups (like Fmoc), where the unprotected carboxylate could otherwise lead to the formation of dipeptide impurities.[3] The formation of the DCHA salt significantly suppresses this side reaction.[7]

Quantitative Data on N-Protected Amino Acid DCHA Salts

The following tables summarize key physicochemical properties of various N-protected amino acid DCHA salts, providing a quantitative basis for their utility in synthesis.

Table 1: Physicochemical Properties of Selected Fmoc-Amino Acid DCHA Salts

| Fmoc-Amino Acid | Molecular Formula (Salt) | Molecular Weight ( g/mol ) (Salt) | Melting Point (°C) | Yield (%) | Reference |

| Fmoc-L-Asp(tBu)-OH·DCHA | C₃₅H₄₈N₂O₆ | 604.77 | - | 82 | [7] |

| Fmoc-Gly-OH·DCHA | C₂₉H₃₈N₂O₄ | 478.63 | - | - | [7] |

Table 2: Physicochemical Properties of Selected Z-Amino Acid DCHA Salts

| Z-Amino Acid | Molecular Formula (Salt) | Molecular Weight ( g/mol ) (Salt) | Melting Point (°C) | Reference |

| Z-D-Leu-OH·DCHA | C₂₆H₄₂N₂O₄ | 446.62 | 152-156 | [2][8] |

Table 3: Physicochemical Properties of Selected Boc-Amino Acid DCHA Salts

| Boc-Amino Acid | Molecular Formula (Salt) | Molecular Weight ( g/mol ) (Salt) | Reference |

| Boc-D-Cha-OH·DCHA | C₂₆H₄₈N₂O₄ | 452.7 | [9] |

| Boc-D-2-Amino-5-phenyl-pentanoic acid·DCHA | C₂₈H₄₆N₂O₄ | 490.68 | [7] |

| Boc-8-amino-3,6-dioxaoctanoic acid·DCHA | C₂₃H₄₄N₂O₆ | 444.61 | [3] |

Experimental Protocols

Detailed methodologies for the formation of N-protected amino acid DCHA salts and the subsequent liberation of the free acid are crucial for their effective application in synthesis.

Protocol 1: Formation of N-Fmoc-Amino Acid DCHA Salt

This protocol describes a general procedure for the preparation of the dicyclohexylammonium salt of an N-Fmoc protected amino acid.

Materials:

-

N-Fmoc-amino acid

-

Dicyclohexylamine (DCHA)

-

Acetone

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve the N-Fmoc-amino acid in acetone.

-

In a separate flask, prepare a solution of dicyclohexylamine (1 equivalent) in acetone.

-

Slowly add the dicyclohexylamine solution to the stirring N-Fmoc-amino acid solution. A white precipitate of the dicyclohexylammonium salt should form upon addition.

-

Continue stirring the mixture at room temperature for 1-2 hours to ensure complete salt formation.[7]

-

Collect the crystalline product by filtration.

-

Wash the collected salt with cold acetone to remove any unreacted starting materials.

-

Dry the purified N-Fmoc-amino acid DCHA salt under vacuum.

Protocol 2: Liberation of the Free Acid from its DCHA Salt

This protocol outlines the procedure to convert the stable DCHA salt back to the free acid form for use in peptide synthesis.[5][6]

Materials:

-

N-protected amino acid DCHA salt

-

Ethyl acetate (or other suitable organic solvent like diethyl ether)

-

10% aqueous solution of KHSO₄ (potassium bisulfate) or a similar weak acid[6]

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Suspend the N-protected amino acid DCHA salt in ethyl acetate.[6]

-

Transfer the suspension to a separatory funnel.

-

Add an equal volume of 10% aqueous KHSO₄ solution to the separatory funnel.

-

Shake the funnel vigorously for 1-2 minutes. The solid DCHA salt should dissolve as the dicyclohexylamine is protonated and moves into the aqueous phase, leaving the N-protected amino acid in the organic phase.

-

Allow the layers to separate.

-

Drain and discard the lower aqueous layer.

-

Wash the organic layer with two additional portions of 10% aqueous KHSO₄ solution.[6]

-

Wash the organic layer with water to remove any residual acid.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent under reduced pressure to obtain the free N-protected amino acid, which may be an oil or a solid.

Visualizing the Workflow and Principles

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows described in this guide.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 3. benchchem.com [benchchem.com]

- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. bachem.com [bachem.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. GraphViz Examples and Tutorial [graphs.grevian.org]

- 9. [PDF] Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Nα-Boc-Nε-Z-L-lysine Dicyclohexylammonium Salt for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Nα-Boc-Nε-Z-L-lysine dicyclohexylammonium salt (Boc-Lys(Z)-OH (DCHA)), a critical building block in solid-phase peptide synthesis (SPPS). This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and explores its application in the synthesis of biologically active peptides, such as fragments of Thymosin β4.

Core Compound Data

Nα-Boc-Nε-Z-L-lysine is an amino acid derivative where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the ε-amino group of the lysine side chain is protected by a benzyloxycarbonyl (Z) group. The dicyclohexylammonium (DCHA) salt form enhances its stability and handling properties.

Quantitative Data Summary

The following tables summarize the key quantitative data for Boc-Lys(Z)-OH and its DCHA salt.

Table 1: Physicochemical Properties of Boc-Lys(Z)-OH

| Property | Value | Reference |

| CAS Number | 2389-45-9 | [1] |

| Molecular Formula | C₁₉H₂₈N₂O₆ | [1] |

| Molecular Weight | 380.44 g/mol | [1] |

| Appearance | White to off-white powder | [2][3] |

| Melting Point | 70 - 80 °C | [3] |

| Optical Rotation | [α]D²⁰ = -10 to -16° (c=1 in DMF) | [3] |

| Storage Temperature | Room Temperature | [3] |

Table 2: Physicochemical Properties of Boc-Lys(Z)-OH (DCHA) Salt

| Property | Value | Reference |

| CAS Number | 2212-76-2, 16948-04-2 | [2][4] |

| Molecular Formula | C₃₁H₅₁N₃O₆ (C₁₉H₂₈N₂O₆ · C₁₂H₂₃N) | [2][5] |

| Molecular Weight | 561.75 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [2][4] |

| Melting Point | 105 - 115 °C or 153-159 °C | [2][4] |

| Optical Rotation | [α]D²⁰ = +10 ± 2° (c=1 in MeOH) or +7.0 ± 2.0° (c=1.012% in EtOH abs) | [2][4] |

| Storage Temperature | 0 - 8 °C | [2][4] |

| Purity | ≥98% (HPLC) or ≥99% (HPLC) | [2][4] |

Orthogonal Protection in Peptide Synthesis

The utility of Boc-Lys(Z)-OH in SPPS lies in its orthogonal protecting groups. The Boc group is labile to mild acidic conditions, such as trifluoroacetic acid (TFA), while the Z group is stable to these conditions but can be removed by hydrogenolysis or strong acids like HBr in acetic acid. This orthogonality allows for the selective deprotection of the α-amino group for peptide chain elongation without affecting the lysine side chain, which can be deprotected at a later stage for further modification if required.

Experimental Protocols

General Protocol for Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines the general steps for incorporating Boc-Lys(Z)-OH into a peptide sequence using a manual SPPS workflow on a Merrifield resin.

Materials:

-

Merrifield resin

-

Boc-Lys(Z)-OH (DCHA)

-

Other Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Cleavage cocktail (e.g., HF with scavengers)

Procedure:

-

Resin Swelling: Swell the Merrifield resin in DCM for 30-60 minutes in a reaction vessel.

-

First Amino Acid Coupling:

-

Couple the first Boc-protected amino acid to the resin using a suitable coupling method (e.g., DIC/HOBt in DMF/DCM).

-

Allow the reaction to proceed for 2-4 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 1-2 minutes (pre-wash).

-

Treat the resin with fresh 50% TFA in DCM for 20-30 minutes to remove the Boc group.

-

Wash the resin thoroughly with DCM and then DMF.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt with a solution of 5-10% DIEA in DCM.

-

Wash the resin with DMF to prepare for the next coupling step.

-

-

Amino Acid Coupling (Incorporation of Boc-Lys(Z)-OH):

-

Dissolve Boc-Lys(Z)-OH (DCHA) and a coupling agent (e.g., HBTU) in DMF.

-

Add DIEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Repeat Cycles: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled, wash the resin and dry it.

-

Cleave the peptide from the resin and remove the side-chain protecting groups (including the Z group) using a strong acid cocktail such as liquid HF with appropriate scavengers (e.g., anisole).

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Synthesis of Nα-Boc-Nε-Z-L-lysine Dicyclohexylammonium Salt

This protocol is adapted from a patented synthesis method for a similar compound and provides a general guideline.

Materials:

-

L-lysine monohydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Benzyl chloroformate (Z-Cl)

-

Sodium hydroxide (NaOH)

-

Dicyclohexylamine (DCHA)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

Procedure:

-

Formation of Nε-Z-L-lysine:

-

Dissolve L-lysine monohydrochloride in an aqueous solution of sodium hydroxide.

-

Cool the solution to 0°C and slowly add benzyl chloroformate while maintaining the pH at approximately 11.

-

Stir the reaction mixture overnight.

-

Acidify the solution with HCl to precipitate H-Lys(Z)-OH. Filter and dry the product.

-

-

Formation of Nα-Boc-Nε-Z-L-lysine:

-

Suspend H-Lys(Z)-OH in a mixture of THF and water.

-

Add di-tert-butyl dicarbonate and adjust the pH to 11.5 with aqueous sodium hydroxide, maintaining this pH while stirring at 0°C.

-

After the reaction is complete, acidify the mixture to pH 2 with concentrated HCl.

-

Extract the product into an organic solvent like ethyl acetate.

-

-

Formation of the DCHA Salt:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Add dicyclohexylamine to the clear solution and stir overnight.

-

The Boc-Lys(Z)-OH (DCHA) salt will precipitate.

-

Filter the suspension, wash the solid with a suitable solvent like isopropyl acetate, and dry to obtain the final product.

-

The product can be recrystallized from a solvent such as methyl ethyl ketone for higher purity.

-

Application in the Synthesis of Biologically Active Peptides: Thymosin β4 Fragments

Boc-Lys(Z)-OH is a key reagent in the synthesis of fragments of Thymosin β4, a protein that plays a crucial role in actin dynamics and cell motility.

Thymosin β4 Signaling Pathway and Actin Polymerization

Thymosin β4 is a major G-actin-sequestering protein in eukaryotic cells.[6] It binds to monomeric actin (G-actin), preventing its polymerization into filamentous actin (F-actin). This regulation of the G-actin/F-actin equilibrium is vital for cellular processes such as cell migration, wound healing, and angiogenesis.[7][8][9] The interaction of Thymosin β4 with G-actin is influenced by other actin-binding proteins like profilin, which can promote nucleotide exchange on actin monomers, a key step in polymerization.[10]

The signaling pathway involving Thymosin β4 and actin dynamics can be visualized as follows:

This diagram illustrates that Thymosin β4 sequesters G-actin, thereby inhibiting its polymerization into F-actin. Profilin, on the other hand, promotes this polymerization by facilitating nucleotide exchange on G-actin. The balance between these activities regulates the formation of actin filaments, which are essential for cell motility and migration.

Conclusion

Nα-Boc-Nε-Z-L-lysine dicyclohexylammonium salt is an indispensable tool for researchers engaged in peptide synthesis. Its well-defined chemical properties and the orthogonal nature of its protecting groups allow for the precise and efficient construction of complex peptides. The detailed protocols and an understanding of its application in synthesizing biologically relevant peptides, such as those derived from Thymosin β4, provide a solid foundation for its effective use in chemical biology and drug discovery.

References

- 1. Thymosin-beta(4) changes the conformation and dynamics of actin monomers. | Semantic Scholar [semanticscholar.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. biocrick.com [biocrick.com]

- 6. Biological activities of thymosin beta4 defined by active sites in short peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Thymosin β4 is essential for thrombus formation by controlling the G-actin/F-actin equilibrium in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is Thymosin beta-4 used for? [synapse.patsnap.com]

- 10. The control of actin nucleotide exchange by thymosin beta 4 and profilin. A potential regulatory mechanism for actin polymerization in cells - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Boc-Lys(Z)-OH (DCHA) in common organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Nα-Boc-Nε-Z-L-lysine dicyclohexylammonium salt (Boc-Lys(Z)-OH (DCHA)), a critical reagent in solid-phase peptide synthesis (SPPS). Understanding its solubility in various organic solvents is paramount for optimizing coupling reactions, purification processes, and overall yield and purity of the final peptide product.

Quantitative Solubility Data

Precise, quantitative solubility data for Boc-Lys(Z)-OH (DCHA) across a wide range of organic solvents is not extensively published in peer-reviewed literature. However, based on empirical evidence from its application in peptide synthesis and the general properties of similar protected amino acids, a qualitative and semi-quantitative solubility profile can be established. The following table summarizes the expected solubility in common organic solvents.

| Solvent Name | Chemical Formula | Solvent Type | Expected Solubility |

| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | High |

| Chloroform | CHCl₃ | Chlorinated | High |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | High |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | High |

| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | High |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | Moderate |

| Acetonitrile (ACN) | CH₃CN | Polar Aprotic | Low to Moderate |

| Ethyl Acetate (EtOAc) | CH₃COOCH₂CH₃ | Ester | Low |

| Methanol (MeOH) | CH₃OH | Polar Protic | Low |

| Ethanol (EtOH) | C₂H₅OH | Polar Protic | Low |

| Isopropanol (IPA) | (CH₃)₂CHOH | Polar Protic | Very Low |

| Water | H₂O | Polar Protic | Insoluble |

| Diethyl Ether | (C₂H₅)₂O | Ether | Insoluble |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble |

Note: "High" solubility generally implies that concentrations suitable for stock solutions and coupling reactions (e.g., >0.1 M) can be readily achieved. "Moderate" suggests that while soluble, achieving high concentrations may be difficult. "Low" and "Insoluble" indicate that the compound is not suitable for use as a solute in that solvent for most practical purposes in peptide synthesis.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for Boc-Lys(Z)-OH (DCHA) in a specific solvent, the following gravimetric method can be employed. This protocol is designed to be straightforward and reproducible in a standard laboratory setting.

Objective: To determine the saturation solubility of Boc-Lys(Z)-OH (DCHA) in a given organic solvent at a specific temperature.

Materials:

-

Boc-Lys(Z)-OH (DCHA)

-

Selected organic solvent (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Pipettes

-

Drying oven or vacuum desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of Boc-Lys(Z)-OH (DCHA) to a known volume (e.g., 2.0 mL) of the chosen solvent in a sealed vial. The excess solid should be clearly visible.

-

Tightly cap the vial to prevent solvent evaporation.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and equilibrate for a set period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.

-

Carefully transfer a precise volume (e.g., 1.0 mL) of the clear supernatant to a pre-weighed, clean, and dry vial. Ensure no solid particles are transferred.

-

-

Solvent Evaporation and Gravimetric Analysis:

-

Evaporate the solvent from the vial containing the supernatant. This can be achieved by placing the vial in a drying oven at a temperature below the decomposition point of the compound and above the boiling point of the solvent, or by using a vacuum desiccator.

-

Once the solvent is completely evaporated and a constant weight is achieved, re-weigh the vial.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the final weight of the vial minus the initial (tare) weight.

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of supernatant taken (L))

-

Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflow for determining solubility and the logical relationship of solubility to the process of peptide synthesis.

Caption: Experimental workflow for gravimetric solubility determination.

Caption: Impact of solubility on Solid-Phase Peptide Synthesis (SPPS).

Stability of Boc and Z protecting groups in peptide synthesis.

An In-depth Technical Guide to the Stability of Boc and Z Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the strategic use of protecting groups is fundamental to achieving the desired sequence and preventing unwanted side reactions.[1] Among the arsenal of protective groups, the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Z or Cbz) groups are foundational. A thorough understanding of their respective stabilities and cleavage conditions is paramount for the rational design and successful execution of complex peptide syntheses.[1] This guide provides a detailed technical overview of the stability profiles of Boc and Z groups, complete with quantitative data, experimental protocols, and visual diagrams to aid researchers in their synthetic endeavors.

The Principle of Orthogonal Protection

Modern peptide synthesis, especially for complex molecules, relies on the concept of orthogonal protection. This strategy employs multiple protecting groups that can be removed under distinct chemical conditions without affecting the others.[2] For instance, an acid-labile group like Boc can be selectively cleaved in the presence of a base-labile group like Fmoc (9-Fluorenylmethyloxycarbonyl) or a group removable by hydrogenolysis, such as Z.[3][4] This orthogonality allows for the precise and sequential deprotection of specific amino groups, which is crucial for building long peptide chains or creating modified or cyclic peptides.[1]

Tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is one of the most common amine protecting groups, particularly in the early development of solid-phase peptide synthesis (SPPS).[] Its popularity stems from its ease of introduction and its lability under specific acidic conditions.[6]

Stability Profile

The Boc group is characterized by its sensitivity to strong acids and its stability under a range of other conditions, making it a valuable tool in orthogonal synthesis schemes.[7][8]

-

Acidic Conditions: The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[8][9] The cleavage mechanism proceeds through the formation of a stable tert-butyl cation.[7][8] While generally stable to weaker acids like acetic acid, prolonged exposure or higher temperatures can cause premature removal.[8] For example, in a solution of 0.1% TFA in acetonitrile/water, about 10% cleavage of a Boc group was observed after four hours at room temperature.[8][10]

-

Basic Conditions: A key feature of the Boc group is its high stability in basic conditions.[8] It is resistant to common amine bases like piperidine (used for Fmoc deprotection) and even stronger bases such as sodium hydroxide.[8] This stability makes it orthogonal to the base-labile Fmoc group.[3][8]

-

Reductive and Oxidative Conditions: The Boc group is stable to catalytic hydrogenolysis (e.g., H₂/Pd/C), the standard condition for Z-group cleavage, which underscores their orthogonality.[8] It is also generally stable to mild oxidizing agents.[11]

-

Thermal Stability: The Boc group can be cleaved at elevated temperatures, which can be an alternative, acid-free deprotection method in specific situations.[8]

Deprotection and Side Reactions

Boc deprotection is typically achieved with strong acids.[9] However, the tert-butyl cation generated during this process can lead to side reactions by alkylating nucleophilic residues such as tryptophan and cysteine.[7][12] To prevent these unwanted modifications, "scavengers" like anisole or thioanisole are often added to the deprotection cocktail to trap the reactive cation.[12][13]

References

- 1. benchchem.com [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. benchchem.com [benchchem.com]

- 4. people.uniurb.it [people.uniurb.it]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. benchchem.com [benchchem.com]

- 9. genscript.com [genscript.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

The Benzyloxycarbonyl (Z) Group: A Technical Guide to Lysine Protection in Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyloxycarbonyl (Z or Cbz) group, a foundational amine protecting group in organic synthesis, plays a pivotal role in the strategic protection of lysine residues during peptide synthesis and the development of complex pharmaceutical agents. Its enduring utility stems from the stability of the resulting carbamate, the facility of its introduction, and the variety of deprotection methods available, which allows for its integration into diverse orthogonal protection schemes. This in-depth technical guide provides a comprehensive overview of the function and application of the Z group for lysine protection, detailing its chemical properties, mechanisms of protection and deprotection, quantitative data on its performance, and detailed experimental protocols.

Introduction: The Imperative of Amine Protection in Synthesis

In the intricate process of peptide synthesis and the construction of complex organic molecules, the selective protection of reactive functional groups is paramount to prevent undesired side reactions. The ε-amino group of lysine, being highly nucleophilic, necessitates protection to ensure the specific and controlled formation of peptide bonds at the α-amino group. The benzyloxycarbonyl group, introduced by Bergmann and Zervas in 1932, was a pioneering development that enabled controlled peptide synthesis.[1]

The Z group effectively suppresses the nucleophilic and basic properties of the lysine side-chain amine by converting it into a carbamate. This "masking" of reactivity is crucial for preventing the formation of branched peptides and other side products during the coupling steps of peptide synthesis.[2][3]

Chemical Properties and Mechanism of the Z Group

The benzyloxycarbonyl group is introduced by reacting the amine functionality of lysine with benzyl chloroformate (Cbz-Cl or Z-Cl) under basic conditions. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the benzyl chloroformate, leading to the formation of a stable carbamate linkage.

The stability of the Z group is a key advantage. It is robust under a wide range of conditions, including basic and mildly acidic media, making it compatible with various coupling and deprotection steps in a multi-step synthesis.[4] Furthermore, the introduction of the Z group often enhances the crystallinity of intermediates, which can facilitate their purification.[4]

Diagram of the Protection Mechanism:

Caption: Mechanism of Lysine Protection with the Z Group.

Quantitative Data on Z Group Protection and Deprotection

The efficiency of both the introduction and removal of the Z group is a critical factor in its application. The following tables summarize quantitative data for these processes under various conditions.

Table 1: Yields for the N-ε-Benzyloxycarbonylation of Lysine

| Reagent | Base | Solvent | Reaction Time | Yield (%) | Reference |

| Benzyl Chloroformate | NaHCO₃ | Dioxane/Water | 2-4 h | 85-95 | [2] |

| Benzyl Chloroformate | NaOH | Water | 1-2 h | ~90 | [2] |

| Z-OSu | DIPEA | DMF | 4-12 h | 70-85 | [5] |

Table 2: Comparison of Deprotection Methods for Z-Protected Lysine

| Method | Reagent | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Reference |

| Catalytic Hydrogenation | H₂ (1 atm) | 10% Pd/C | Methanol | 1-4 h | >90 | [5] |

| Catalytic Transfer Hydrogenation | Ammonium Formate | 10% Pd/C | Methanol | 1-4 h | >90 | [5] |

| Catalytic Transfer Hydrogenation | Formic Acid | Palladium Black | Methanol | minutes | 90-95 | [6] |

| Acidolysis | HBr (33% in Acetic Acid) | Room Temperature | Acetic Acid | 1-2 h | Variable | [4][7] |

| Strong Acidolysis | HF, TFMSA | - | - | Variable | Effective | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the protection of lysine with the Z group and its subsequent deprotection.

Protocol for N-ε-Benzyloxycarbonyl-L-lysine Synthesis

This protocol describes the selective protection of the ε-amino group of L-lysine.

Materials:

-

L-Lysine hydrochloride

-

Copper(II) sulfate pentahydrate

-

Sodium carbonate

-

Benzyl chloroformate (Z-Cl)

-

Dioxane

-

Hydrochloric acid (HCl)

-

Ethanol

-

Diethyl ether

Procedure:

-

Copper Complex Formation: Dissolve L-Lysine hydrochloride in water and add a solution of copper(II) sulfate. Adjust the pH to ~9.5 with sodium carbonate to precipitate the copper complex of lysine.

-

Protection Reaction: Suspend the copper complex in a mixture of dioxane and water. Cool the mixture in an ice bath and add benzyl chloroformate dropwise while maintaining the pH at ~9 with sodium carbonate solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Copper Removal: Acidify the reaction mixture with HCl to pH ~3 to decompose the copper complex. The solution should turn from blue to colorless.

-

Product Isolation: Concentrate the solution under reduced pressure. Add ethanol to precipitate the N-ε-Z-L-lysine.

-

Purification: Recrystallize the crude product from water/ethanol to obtain pure N-ε-Z-L-lysine.

Protocol for Deprotection of Z-Lysine via Catalytic Hydrogenation

This protocol details the removal of the Z group using catalytic hydrogenation.

Materials:

-

Z-protected peptide

-

Methanol or Ethanol

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas (H₂) balloon or catalytic transfer hydrogenation reagent (e.g., ammonium formate)

Procedure:

-

Reaction Setup: Dissolve the Z-protected peptide in methanol or ethanol in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the peptide) to the solution.

-

Hydrogenation:

-

For H₂ gas: Evacuate the flask and backfill with hydrogen gas from a balloon. Stir the reaction mixture vigorously under a hydrogen atmosphere.

-

For Catalytic Transfer Hydrogenation: Add a hydrogen donor such as ammonium formate (4-5 equivalents).

-

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 1-4 hours).[5]

-

Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

-

Product Isolation: Combine the filtrates and concentrate under reduced pressure to yield the deprotected peptide. Further purification can be performed by recrystallization or chromatography if necessary.

Workflow for Z-Group Removal by Catalytic Hydrogenation:

Caption: Experimental Workflow for Z-Group Deprotection.

Orthogonal Protection Strategies and Drug Development Applications

The Z group's stability to mildly acidic and basic conditions allows for its use in orthogonal protection schemes, where multiple protecting groups can be selectively removed without affecting others. For instance, in a peptide containing both a Z-protected lysine and a Boc-protected amino acid, the Boc group can be removed with trifluoroacetic acid (TFA) while the Z group remains intact.[3] This orthogonality is crucial for the synthesis of complex peptides and for the selective modification of specific residues.

In drug development, the Z group is utilized in the synthesis of peptide-based therapeutics and other complex molecules. Its reliable performance and well-established chemistry make it a valuable tool for both laboratory-scale synthesis and industrial production.[5] The ability to selectively deprotect lysine residues allows for the site-specific conjugation of drugs, imaging agents, or polyethylene glycol (PEG) chains to improve the pharmacokinetic properties of a therapeutic peptide.

Logical Relationship in Orthogonal Protection:

Caption: Orthogonal Deprotection of Z and Boc Groups.

Conclusion

The benzyloxycarbonyl group remains an indispensable tool in the arsenal of synthetic chemists, particularly for the protection of lysine residues. Its robust stability, predictable reactivity, and the versatility of its removal methods ensure its continued relevance in both academic research and industrial drug development. A thorough understanding of its chemical properties, coupled with optimized experimental protocols, enables the efficient and controlled synthesis of complex peptides and other bioactive molecules, paving the way for new scientific discoveries and therapeutic advancements.

References

- 1. bachem.com [bachem.com]

- 2. WO2001027074A1 - Preparation of amino-protected lysine derivatives - Google Patents [patents.google.com]

- 3. peptide.com [peptide.com]

- 4. Synthesis of N-epsilon-lithocholyl-L-lysine, a component of tissue-bound lithocholic acid, via lithocholyl-N-hydroxysuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 6. scribd.com [scribd.com]

- 7. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Tert-Butyloxycarbonyl (Boc) Protection Strategy

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development.[1] Its widespread use stems from its stability across a broad range of reaction conditions and its facile removal under mild acidic conditions, which allows for the selective masking and unmasking of amine functionalities.[1][2] This guide provides a comprehensive overview of the Boc protection strategy, including its core chemical principles, detailed experimental protocols, and applications in complex molecular synthesis.

Core Principles and Mechanism

The Boc group protects amines by converting them into carbamates, which are significantly less nucleophilic and less prone to undergo undesired side reactions.[3][4] This protection is robust under basic, nucleophilic, and catalytic hydrogenation conditions.[2][3] The key to the Boc group's utility is its lability under acidic conditions, which regenerates the free amine.[3][5]

Protection Mechanism: The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).[1][3] The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of Boc₂O.[1] This forms a tetrahedral intermediate that collapses, yielding the N-Boc protected amine, tert-butanol, and carbon dioxide.[1][6] The evolution of CO₂ gas serves as a strong thermodynamic driving force for the reaction.[1][6] While the reaction can proceed without a base, one is often added to deprotonate the amine, thereby increasing its nucleophilicity, and to neutralize acidic byproducts.[7]

Deprotection Mechanism: The removal of the Boc group is typically achieved with a moderately strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] The mechanism is initiated by the protonation of the carbamate oxygen, which leads to the fragmentation of the protonated intermediate.[2] This fragmentation results in the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[2][3] The tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can deprotonate to form isobutene.[2][3]

Orthogonality in Protecting Group Strategies

A significant advantage of the Boc group is its orthogonality with other common protecting groups, which is a critical concept in the synthesis of complex molecules like peptides.[8] Orthogonality allows for the selective removal of one protecting group in the presence of others.[8][9] The Boc group, being acid-labile, is orthogonal to:

-

Fmoc (9-fluorenylmethoxycarbonyl): Removed with a base (e.g., piperidine).[3][9]

-

Cbz (Benzyloxycarbonyl): Cleaved by catalytic hydrogenation.[3][4]

-

Alloc (Allyloxycarbonyl): Removed via transition metal catalysis (e.g., Palladium).[3]

This orthogonality is fundamental to strategies like Solid-Phase Peptide Synthesis (SPPS), where different protecting groups are used for the α-amino group and the amino acid side chains.[5][9]

Data Presentation: Reaction Conditions and Yields

The efficiency of Boc protection and deprotection can vary depending on the substrate, reagents, and reaction conditions. The following tables summarize typical quantitative data extracted from various sources.

Table 1: Boc Protection of Amines

| Amine Substrate | Reagent | Base/Catalyst | Solvent | Time | Temp (°C) | Yield (%) | Reference |

| Primary/Secondary Amines | (Boc)₂O | Triethylamine | THF | 1-12 h | Room Temp | High | [1][10] |

| Various Amines | (Boc)₂O | None | Water-Acetone | 5-10 min | Room Temp | Excellent | [11] |

| Primary/Secondary Amines | (Boc)₂O | DMAP | Acetonitrile | Fast | Room Temp | High | [12] |

| Various Amines | (Boc)₂O | Iodine | Solvent-free | Short | Room Temp | High | [13] |

| Structurally Diverse Amines | (Boc)₂O | Sulfamic Acid | Solvent-free | N/A | Room Temp | High | [14] |

Table 2: Boc Deprotection Methods

| Method | Reagent | Solvent | Time | Temp (°C) | Notes | Reference |

| Standard Acidolysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 30 min - few hours | Room Temp | Very common and efficient. | [2][5] |

| Acidolysis | 4M HCl | 1,4-Dioxane or Ethyl Acetate | 1 - 4 hours | Room Temp | Product may precipitate as HCl salt. | [2][12] |

| Mild, Non-hydrolytic | Trimethylsilyl iodide (TMSI) then Methanol | Chloroform or Dichloromethane | 12 - 24 hours | Room Temp | Useful for acid-sensitive substrates. | [12][15] |

| Lewis Acid | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 12 - 24 hours | Room Temp | Selectively cleaves secondary N-Boc groups. | [14][15] |

| Thermal | None | TFE or Methanol | 30 min | 120-240 | Efficiency depends on substrate. | [16] |

| Green Chemistry | Water | Water | < 12 minutes | 90-100 | Environmentally friendly alternative. | [17] |

Experimental Protocols

Below are detailed methodologies for key experiments involving the Boc protection strategy.

Protocol 1: General Procedure for Boc Protection of a Primary Amine

-

Reagents and Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)

-

Triethylamine (TEA) (1.0 - 1.5 equiv) or Sodium Hydroxide

-

Tetrahydrofuran (THF) or other suitable solvent (e.g., Dioxane, Acetonitrile)

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve the primary amine in the chosen solvent in a round-bottom flask.

-

Add the base (e.g., triethylamine) to the solution.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by column chromatography.[1][15]

-

Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)

-

Reagents and Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve the Boc-protected amine in dichloromethane.

-

Add trifluoroacetic acid to the solution (typically 25-50% v/v).[5]

-

Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[2]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[2]

-

Protocol 3: Boc Deprotection using HCl in Dioxane

-

Reagents and Materials:

-

Boc-protected amine

-

4M HCl in 1,4-dioxane

-

Diethyl ether

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in the HCl solution.

-

Add the 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1 to 4 hours.[2]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product often precipitates as the hydrochloride salt.

-

Collect the solid by filtration and wash with a solvent like diethyl ether.[2]

-

Mandatory Visualizations

The following diagrams illustrate the core mechanisms and workflows associated with the Boc protection strategy.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. fiveable.me [fiveable.me]

- 9. benchchem.com [benchchem.com]

- 10. BOC Protection and Deprotection [pt.bzchemicals.com]

- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. Boc-Protected Amino Groups [organic-chemistry.org]

- 14. jk-sci.com [jk-sci.com]

- 15. Amine Protection / Deprotection [fishersci.co.uk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Boc-Lys(Z)-OH (DCHA) in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Lys(Z)-OH, with its α-amino group protected by the acid-labile tert-butyloxycarbonyl (Boc) group and the ε-amino group of the lysine side chain protected by the benzyloxycarbonyl (Z) group, is a critical building block in solid-phase peptide synthesis (SPPS).[1] The dicyclohexylammonium (DCHA) salt form enhances the stability and handling of this reagent. This document provides detailed application notes and protocols for the effective use of Boc-Lys(Z)-OH (DCHA) in Boc-SPPS, a robust method for the synthesis of high-quality peptides. The orthogonal protection strategy offered by the Boc and Z groups allows for selective deprotection, enabling the synthesis of complex and modified peptides.[1]

Data Presentation

The following tables summarize key quantitative data for the successful application of Boc-Lys(Z)-OH (DCHA) in a typical Boc-SPPS workflow.

Table 1: Reagents and Conditions for Boc-SPPS using Boc-Lys(Z)-OH

| Step | Reagent/Solvent | Concentration/Ratio | Duration |

| DCHA Salt Conversion | Boc-Lys(Z)-OH (DCHA), Ethyl Acetate, 10% aq. Citric Acid | - | 3 x 5 min washes |

| Resin Swelling | Dichloromethane (DCM) | 10 mL/g of resin | 30-60 min |

| Boc Deprotection | 50% Trifluoroacetic Acid (TFA) in DCM | 10 mL/g of resin | 1 x 5 min, 1 x 20 min |

| Neutralization | 5-10% Diisopropylethylamine (DIEA) in DCM | 10 mL/g of resin | 2 x 2 min |

| Coupling | Boc-Lys(Z)-OH (free acid), HBTU/HATU, DIEA | 2-4 eq. amino acid, 2-4 eq. coupling agent, 4-8 eq. DIEA | 1-4 hours |

| Cleavage from Resin | Anhydrous HF or TFMSA with scavengers | - | 1-2 hours at 0°C |

| Z-Group Deprotection | 10% Pd/C, Formic Acid | - | 30-60 min |

Table 2: Typical Yields and Purity

| Stage | Expected Yield | Typical Purity (RP-HPLC) |

| Crude Peptide after Cleavage | 70-90% | 50-80% |

| Purified Peptide | 30-60% (overall) | >95% |

Experimental Protocols

Conversion of Boc-Lys(Z)-OH (DCHA) to Free Acid

The DCHA salt must be converted to the free acid prior to its use in coupling reactions to ensure efficient peptide bond formation.

Materials:

-

Boc-Lys(Z)-OH (DCHA)

-

Ethyl acetate

-

10% aqueous citric acid solution (ice-cold)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-Lys(Z)-OH (DCHA) salt in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash three times with ice-cold 10% aqueous citric acid solution. This protonates the dicyclohexylamine, making it water-soluble.

-

Wash the organic layer with deionized water to remove residual citric acid.

-

Perform a final wash with brine to remove the majority of water from the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent under reduced pressure to obtain the free acid of Boc-Lys(Z)-OH as a solid.

Solid-Phase Peptide Synthesis (Boc-SPPS) Workflow

This protocol outlines a single coupling cycle for adding Boc-Lys(Z)-OH to a growing peptide chain on a solid support (e.g., Merrifield resin).

Materials:

-

Peptide-resin with a free N-terminal amino group

-

Dichloromethane (DCM)

-

50% Trifluoroacetic acid (TFA) in DCM

-

5-10% N,N-Diisopropylethylamine (DIEA) in DCM

-

Boc-Lys(Z)-OH (free acid)

-

Coupling reagent (e.g., HBTU, HATU)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM (10 mL/g of resin) for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add 50% TFA in DCM to the resin and agitate for 5 minutes.

-

Drain the TFA solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for an additional 20 minutes.[1]

-

Drain the TFA solution and wash the resin thoroughly with DCM.

-

-

Neutralization:

-

Add 5-10% DIEA in DCM to the resin and agitate for 2 minutes.

-

Drain the DIEA solution and repeat the neutralization step.

-

Wash the resin thoroughly with DCM.

-

-

Coupling of Boc-Lys(Z)-OH:

-

In a separate vessel, dissolve Boc-Lys(Z)-OH (free acid, 2-4 equivalents relative to resin substitution) and a coupling reagent like HBTU or HATU (2-4 equivalents) in DMF.

-

Add DIEA (4-8 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture for 1-4 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative method like the Kaiser test. If the test is positive, a second coupling may be necessary.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.

-

Cleavage of the Peptide from the Resin

This step removes the completed peptide from the solid support.

Materials:

-

Peptide-resin

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers (e.g., anisole, thioanisole)

-

Cold diethyl ether

Procedure (using HF):

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the resin in an HF cleavage apparatus.

-

Add appropriate scavengers (e.g., anisole) to the resin.

-

Cool the apparatus to -5 to 0°C.

-

Carefully distill anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Wash the resin and crude peptide with cold diethyl ether to precipitate the peptide.

-

Collect the precipitated peptide by filtration and dry under vacuum.

Deprotection of the Z-Group by Catalytic Hydrogenation

The Z-group on the lysine side chain is removed post-cleavage.

Materials:

-

Crude peptide containing Lys(Z)

-

10% Palladium on carbon (Pd/C) catalyst

-

Formic acid or methanol/acetic acid mixture

-

Nitrogen or Argon gas

Procedure:

-

Dissolve the crude peptide in a suitable solvent such as formic acid or a mixture of methanol and acetic acid.

-

Add the 10% Pd/C catalyst to the solution.

-

Stir the mixture under a hydrogen atmosphere (or use a hydrogen donor like formic acid) at room temperature for 30-60 minutes.[1]

-

Monitor the reaction by RP-HPLC to confirm the removal of the Z-group.

-

Once the reaction is complete, filter the solution through celite to remove the catalyst.

-

Evaporate the solvent to obtain the deprotected peptide.

Purification and Analysis

The final peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Crude, fully deprotected peptide

-

RP-HPLC system with a C18 column

-

Mobile phase A: 0.1% TFA in water

-

Mobile phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Dissolve the crude peptide in a minimal amount of mobile phase A.

-

Inject the sample onto the C18 column.

-

Elute the peptide using a gradient of mobile phase B.

-

Monitor the elution at 210-220 nm.

-

Collect fractions containing the purified peptide.

-

Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Visualizations

Caption: General workflow for SPPS using Boc-Lys(Z)-OH (DCHA).